molecular formula C12H10O3S B14911875 Ethyl 4-oxo-4H-1-benzothiopyran-3-carboxylate

Ethyl 4-oxo-4H-1-benzothiopyran-3-carboxylate

Cat. No.: B14911875
M. Wt: 234.27 g/mol
InChI Key: ZVXVXLASNKQPJV-UHFFFAOYSA-N
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Mechanism of Action

The mechanism of action of ethyl 4-oxo-4H-1-benzothiopyran-3-carboxylate involves its interaction with specific molecular targets. It can inhibit enzymes by binding to their active sites, thereby blocking their activity . The pathways involved in its action include modulation of oxidative stress and inhibition of cell proliferation .

Comparison with Similar Compounds

Ethyl 4-oxo-4H-1-benzothiopyran-3-carboxylate can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific structural configuration, which imparts distinct chemical and biological properties .

Biological Activity

Ethyl 4-oxo-4H-1-benzothiopyran-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its synthesis, biological properties, structure-activity relationships (SAR), and potential therapeutic applications, drawing from various research studies.

Synthesis

The synthesis of this compound typically involves the reaction of appropriate precursors through methods such as cyclization and acylation. The compound can be synthesized from thiochroman derivatives, which have been shown to exhibit a broad range of biological activities.

Biological Activity Overview

This compound has demonstrated various biological activities, including:

  • Antileishmanial Activity : Studies have shown that compounds containing the benzothiopyran scaffold exhibit potent antileishmanial effects. For instance, specific derivatives have reported effective concentrations (EC50) below 20 µM against Leishmania parasites, indicating strong potential for further development in treating leishmaniasis .
  • Cytotoxicity : The compound has also been evaluated for cytotoxic effects on human cancer cell lines. In vitro assays revealed varying levels of antiproliferative activity, with some derivatives showing promising results against HL-60 and HeLa cell lines . The structure of these compounds significantly influences their cytotoxicity, with certain substitutions enhancing or diminishing activity.
  • Antibacterial Properties : Related compounds with similar scaffolds have been reported to possess antibacterial properties, particularly against Gram-positive bacteria. This suggests that this compound may also exhibit similar effects, warranting further investigation .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be significantly influenced by its structural modifications. Key findings include:

  • Substituents at C2 and C3 : Variations at these positions can lead to substantial differences in biological activity. For example, a nitrile group at C3 has been associated with increased antileishmanial activity, while other groups may reduce effectiveness .
  • Hydrogen Bonding : The presence of functional groups capable of forming hydrogen bonds enhances solubility and bioavailability, which are critical for therapeutic efficacy.

Case Studies

Several case studies highlight the biological activity of derivatives based on the benzothiopyran scaffold:

  • Antileishmanial Studies : A series of thiochromen derivatives were synthesized and tested for their leishmanicidal properties. Compounds with EC50 values below 20 µM were identified as highly active, suggesting a strong correlation between structural features and biological efficacy .
  • Cytotoxicity Evaluations : In studies involving human tumor cell lines, certain derivatives exhibited significant antiproliferative effects, demonstrating the potential for development as anticancer agents .

Properties

Molecular Formula

C12H10O3S

Molecular Weight

234.27 g/mol

IUPAC Name

ethyl 4-oxothiochromene-3-carboxylate

InChI

InChI=1S/C12H10O3S/c1-2-15-12(14)9-7-16-10-6-4-3-5-8(10)11(9)13/h3-7H,2H2,1H3

InChI Key

ZVXVXLASNKQPJV-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CSC2=CC=CC=C2C1=O

Origin of Product

United States

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